2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid
Description
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-(2-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-12-9-14(10-15(18)19)7-8-17(12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19) |
InChI Key |
KRLSOLDRXZBCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core and Methyl Substitution
- The piperidine ring can be synthesized via classical methods such as reductive amination or cyclization of appropriate precursors.
- Methyl substitution at the 2-position is introduced either by starting with a methylated precursor or by selective alkylation reactions.
Introduction of the Benzyloxycarbonyl Protecting Group
- The benzyloxycarbonyl (Cbz) group is commonly introduced by reacting the free amine of the piperidine ring with benzyloxycarbonyl chloride or via carbamate formation using benzyl chloroformate.
- This step is typically carried out in an organic solvent such as dichloromethane or ethyl acetate under mild basic conditions (e.g., triethylamine) to neutralize the released HCl.
- The reaction proceeds at room temperature or slightly below to avoid side reactions.
Attachment of the Acetic Acid Side Chain
- The acetic acid group is introduced at the 4-position of the piperidine ring, often via alkylation with a haloacetic acid derivative or by oxidation of a corresponding alcohol or aldehyde intermediate.
- The reaction conditions require controlled temperature and solvent choice (e.g., ethyl acetate, tetrahydrofuran) to optimize yield and purity.
Purification and Isolation
- After the reaction sequence, the solvent is typically removed by distillation or evaporation.
- The crude product is purified by recrystallization or chromatographic techniques.
- Ethyl acetate is frequently used as a recrystallization solvent at 25-30°C to obtain the pure compound as a solid.
Process Optimization and Continuous Flow Techniques
- Recent advances include the use of continuous flow synthesis to improve reaction efficiency, reduce reaction times, and enhance scalability.
- Continuous flow methods allow precise control over reaction parameters such as temperature, mixing, and residence time, which is crucial for multi-step syntheses involving sensitive protecting groups like benzyloxycarbonyl.
- These techniques also minimize side reactions and improve overall yield, making them attractive for industrial production.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Piperidine ring methylation | Methylated precursor or alkylation agent | Organic solvent | Ambient to reflux | Selective methylation at C-2 position |
| Cbz group introduction | Benzyloxycarbonyl chloride, triethylamine | DCM, ethyl acetate | 0–25°C | Mild base neutralizes HCl byproduct |
| Acetic acid attachment | Haloacetic acid derivative or oxidation | Ethyl acetate, THF | 25–40°C | Controlled to avoid overreaction |
| Purification | Recrystallization or chromatography | Ethyl acetate | 25–30°C | Solvent choice critical for purity |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure, especially the presence of the benzyloxycarbonyl group and methyl substitution.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Infrared (IR) Spectroscopy: Identifies functional groups, especially carbonyl stretches of the carbamate and carboxylic acid.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
Research Findings and Industrial Relevance
- The benzyloxycarbonyl protecting group is favored for its stability during various synthetic steps and its relatively straightforward removal under hydrogenolysis conditions.
- The methyl substitution at the 2-position of the piperidine ring influences the compound's biological activity and pharmacokinetics, making precise control of this modification critical.
- The acetic acid side chain provides a handle for further derivatization or conjugation in drug development.
- Recent patent literature highlights novel processes improving solvent recovery and reaction efficiency, emphasizing environmentally friendly and cost-effective manufacturing routes.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring may interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations:
- Substituent Effects : The 2-methyl group in the target compound increases steric hindrance compared to unsubstituted analogs like 2-(1-Benzylpiperidin-4-yl)acetic acid. This may reduce enzymatic degradation in biological systems .
- Protecting Groups : The Cbz group (stable under basic conditions) contrasts with the acid-labile tert-butoxycarbonyl (Boc) group in 2-[1-Boc-4-m-tolylpiperidin-4-yl]acetic acid, which is cleaved under acidic conditions .
- Functionalization Potential: Compounds like 2-[1-Boc-4-(Cbz-amino)-4-piperidyl]acetic acid incorporate dual protecting groups, enabling multi-step syntheses in peptide and heterocycle chemistry .
Biological Activity
2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid (CAS Number: 1281423-17-3) is a synthetic compound with potential biological activity. The compound's molecular formula is C16H21NO4, and it has a molecular weight of 291.34 g/mol. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound features a piperidine ring substituted with a benzyloxycarbonyl group and an acetic acid moiety. The structural characteristics contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 1281423-17-3 |
| Purity | ≥95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. These compounds exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating their effectiveness in inhibiting cancer cell proliferation .
Mechanism of Action:
The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit microtubule assembly, which disrupts mitotic processes in cancer cells . For example, specific derivatives were shown to enhance caspase-3 activity significantly, confirming their role in promoting programmed cell death .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with a similar structure to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine . Inhibiting these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines, revealing that certain compounds could significantly inhibit cell growth and induce apoptosis at low concentrations .
- Cholinesterase Activity : Research focused on the inhibitory effects of similar compounds on AChE and BChE showed promising results, suggesting that these compounds could be developed as dual-action drugs for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
